molecular formula C24H17Cl2N3 B2453767 8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-83-9

8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2453767
CAS No.: 901004-83-9
M. Wt: 418.32
InChI Key: FHDMZHXVHAVWHC-UHFFFAOYSA-N
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Description

8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound belonging to the class of pyrazoloquinolines, which are fused heterocyclic systems consisting of pyrazole and quinoline fragments . Compounds in this class have garnered significant interest in medicinal chemistry and chemical biology research due to their diverse biological activities and photophysical properties . Pyrazolo[4,3-c]quinoline derivatives have been identified as potential anti-inflammatory agents, with studies showing that specific analogs can significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages . The anti-inflammatory effect is associated with the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression . The structure-activity relationship (SAR) for this class indicates that the nature and position of substituents on the phenyl rings are critical for biological activity, with para-substitutions often being favorable . Beyond their biological potential, 1H-pyrazolo[3,4-b]quinolines, a closely related subclass, are known for their intense fluorescence and have been investigated for applications as fluorescent sensors for various cations and as emitting materials in organic light-emitting diodes (OLEDs) . This combination of properties makes pyrazoloquinolines a versatile scaffold for developing new chemical tools and therapeutic candidates. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2N3/c1-2-15-3-5-16(6-4-15)23-21-14-27-22-12-9-18(26)13-20(22)24(21)29(28-23)19-10-7-17(25)8-11-19/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDMZHXVHAVWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions

  • Formation of the Pyrazoloquinoline Core

      Starting Materials: The synthesis begins with the reaction of 4-chlorobenzaldehyde and 4-ethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazones.

      Cyclization: The hydrazones undergo cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazoloquinoline core.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with additional functional groups.
  • Reduction

    • Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the chloro groups to corresponding amines or other functional groups.
  • Substitution

    • Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles like amines, thiols, or alkoxides replace the chloro groups, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinoline derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Amino derivatives or other reduced forms.

    Substitution: Various substituted pyrazoloquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[4,3-c]quinolines exhibit significant anticancer properties. The compound has demonstrated effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of 8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline against different cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast)15
A549 (Lung)12
HeLa (Cervical)10

These results indicate that the compound is particularly potent against cervical cancer cells, suggesting a promising avenue for further research in cancer therapeutics.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It has shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Case Study: Inhibition of NO Production

In a comparative study, various derivatives were tested for their IC50 values against NO production:

CompoundIC50 (μM)
Compound A0.39
Compound B0.45
Compound C0.50

These findings suggest that structural modifications can enhance anti-inflammatory potency while minimizing cytotoxicity.

Structure-Activity Relationship (SAR)

SAR studies reveal that the presence of electron-withdrawing groups such as chlorine enhances biological activity. Conversely, bulky substituents can reduce efficacy due to steric hindrance. Understanding these relationships is crucial for designing more effective derivatives.

Mechanism of Action

The mechanism of action of 8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes and receptors. The chloro and ethyl substituents can enhance its binding affinity and specificity towards these targets.

    Molecular Targets: The compound may target enzymes involved in cell proliferation, such as kinases, or receptors in the central nervous system.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and neurotransmission, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    8-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Similar structure but lacks the ethyl group, which may affect its biological activity and chemical properties.

    1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the chloro group at the 8-position, potentially altering its reactivity and binding characteristics.

Uniqueness

8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of both chloro and ethyl substituents, which can enhance its chemical stability, reactivity, and biological activity compared to similar compounds. These structural features may contribute to its potential as a versatile compound in various scientific and industrial applications.

Biological Activity

8-Chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties, supported by relevant research findings and data.

  • Molecular Formula : C18H15ClN2
  • Molecular Weight : 304.78 g/mol
  • CAS Number : 36640-39-8
  • Structure : The compound features a pyrazolo[4,3-c]quinoline core with chloro and ethyl substitutions on the phenyl rings.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. The mechanism involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Key Findings :
    • Compounds within this class have shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, crucial mediators in inflammatory responses.
    • For instance, a related derivative demonstrated an IC50 value of 0.39 μM for NO inhibition, showcasing potent anti-inflammatory effects comparable to established controls like 1400 W .
CompoundIC50 (μM)Mechanism of Action
8-Chloro-PyrazoloquinolineTBDInhibition of iNOS and COX-2
Control (1400 W)0.39iNOS inhibitor

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been explored. These compounds have been evaluated against various cancer cell lines.

  • Case Study :
    • A study reported that certain derivatives exhibited cytotoxic effects on breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
    • Structure-activity relationship (SAR) analyses indicated that specific substitutions at the phenyl rings enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Antimicrobial Activity

The antimicrobial properties of pyrazolo[4,3-c]quinoline derivatives have been investigated against various pathogens.

  • Research Findings :
    • Some derivatives demonstrated moderate to high activity against Gram-positive and Gram-negative bacteria.
    • The presence of halogen substituents was found to enhance antibacterial activity significantly .
Pathogen TypeActivity LevelNotable Compounds
Gram-positiveModeratePyrazolo derivatives
Gram-negativeHighHalogenated variants

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline?

  • Methodology : The synthesis typically begins with a halogenated quinoline precursor. For example, 2,4-dichloroquinoline-3-carbonitrile can be functionalized via nucleophilic aromatic substitution (NAS) to introduce substituents like aryl or alkyl groups . Key steps include:

  • Reacting with 4-chlorophenylboronic acid under Suzuki-Miyaura coupling conditions to attach the 4-chlorophenyl group.
  • Microwave-assisted reactions (e.g., using PdCl₂(PPh₃)₂ as a catalyst) to improve regioselectivity and yield for the 4-ethylphenyl substitution .
    • Data : In analogous syntheses, yields range from 75–87% when microwave irradiation (100–150°C, 30–60 min) is employed .

Q. How is structural characterization performed for pyrazolo[4,3-c]quinoline derivatives?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, aromatic protons in the quinoline core appear as doublets (δ 7.5–8.5 ppm), while ethyl groups show triplet/multiplet signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. For instance, [M+H]⁺ peaks align with calculated masses within 5 ppm error .
    • Example : A derivative with a trifluoromethyl group showed a [M+H]⁺ peak at m/z 397.08 (calc. 397.07) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during substitution reactions on the pyrazoloquinoline core?

  • Methodology :

  • Directing Groups : Use electron-withdrawing substituents (e.g., chloro groups) to direct NAS to specific positions. For example, the 8-chloro group in the target compound enhances reactivity at the 3-position .
  • Microwave-Assisted Synthesis : Reduces side reactions by accelerating reaction kinetics. In one study, microwave heating (120°C, 20 min) achieved 90% regioselectivity for 3-substitution vs. 50% under conventional heating .
    • Data Contradiction : Conflicting reports on the efficacy of Pd vs. Cu catalysts in Suzuki couplings highlight the need for solvent optimization (e.g., DMF vs. toluene) .

Q. How can computational methods predict biological activity and binding modes of pyrazoloquinoline derivatives?

  • Methodology :

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinases). A study on pyrazolo[4,3-c]pyridines showed that 4-ethylphenyl substituents enhance hydrophobic interactions with ATP-binding pockets .
  • QSAR Models : Correlate substituent electronic properties (Hammett σ constants) with inhibitory activity. For example, chloro groups increase electron density, improving binding to serine/threonine kinases .
    • Validation : Experimental IC₅₀ values for kinase inhibitors aligned with docking scores (R² = 0.82) .

Q. What crystallographic challenges arise in resolving the structure of halogenated pyrazoloquinolines, and how are they mitigated?

  • Methodology :

  • SHELX Software : Used for refining twinned or low-resolution crystals. SHELXL handles heavy atoms (e.g., Cl) via anisotropic displacement parameters .
  • Data Collection : High-intensity X-rays (e.g., synchrotron radiation) improve data quality for compounds with weak diffraction (e.g., those with ethylphenyl groups causing disorder) .
    • Case Study : A derivative with a 4-ethylphenyl group required 300 K data collection to reduce thermal motion artifacts, achieving an R-factor of 0.038 .

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